molecular formula C11H8Br2N4O B3719509 4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol

Cat. No.: B3719509
M. Wt: 372.02 g/mol
InChI Key: OHIPGRRVNFGRGV-AYSLTRBKSA-N
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Description

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol is a synthetic organic compound that features a brominated phenol and a bromopyrimidine moiety

Properties

IUPAC Name

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Br2N4O/c12-8-1-2-10(18)7(3-8)4-16-17-11-14-5-9(13)6-15-11/h1-6,18H,(H,14,15,17)/b16-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIPGRRVNFGRGV-AYSLTRBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC2=NC=C(C=N2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Br2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol typically involves the following steps:

    Formation of the Hydrazone Intermediate: The reaction between 5-bromopyrimidine-2-carbaldehyde and 4-bromo-2-hydroxybenzohydrazide under acidic conditions forms the hydrazone intermediate.

    Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.

    Oxidation and Reduction: The phenolic hydroxyl group can be oxidized to a quinone or reduced to a hydroquinone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling: Palladium catalysts and appropriate ligands under inert atmosphere.

Major Products

    Substitution: Products with nucleophiles replacing the bromine atoms.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Coupling: Biaryl or alkyne-linked products.

Scientific Research Applications

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It can interact with cellular receptors, altering their signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: A simpler analog used in various coupling reactions.

    4-Bromo-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    2-Bromo-5-methoxybenzaldehyde: Another brominated phenol with different substituents.

Uniqueness

4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol is unique due to its dual brominated phenol and pyrimidine structure, which imparts distinct reactivity and potential biological activity compared to its simpler analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol
Reactant of Route 2
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4-bromo-2-[(E)-[(5-bromopyrimidin-2-yl)hydrazinylidene]methyl]phenol

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